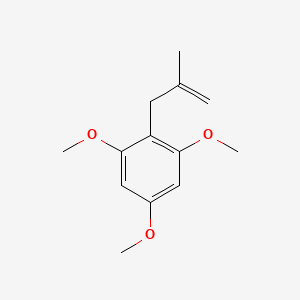

1,3,5-Trimethoxy-2-(2-methylallyl)benzene

Description

Contextual Significance within Substituted Aryl Ether Chemistry

Substituted aryl ethers are fundamental motifs in organic chemistry, characterized by an ether linkage to an aromatic ring. The electronic properties of the aryl ring are significantly influenced by the number and position of substituent groups. The parent compound, 1,3,5-trimethoxybenzene (B48636), is a highly electron-rich aromatic system due to the presence of three electron-donating methoxy (B1213986) groups at the 1, 3, and 5 positions. This high electron density activates the ring towards electrophilic substitution, making it a valuable precursor for the synthesis of more complex molecules. The introduction of a 2-methylallyl group at the 2-position to form 1,3,5-Trimethoxy-2-(2-methylallyl)benzene introduces a new reactive site, the alkene functionality, which can undergo a variety of chemical transformations independent of or in concert with the aromatic ring.

Research Landscape of Trimethoxybenzene Derivatives as Synthetic Intermediates

Trimethoxybenzene derivatives are widely employed as intermediates in the synthesis of a diverse array of organic compounds. The parent molecule, 1,3,5-trimethoxybenzene, is a key starting material in the production of pharmaceuticals and agrochemicals. google.com For instance, it is a precursor for the synthesis of the peripheral vessel expansion drug buflomedil. google.com The electron-rich nature of the 1,3,5-trimethoxybenzene core facilitates reactions such as formylation, acylation, and halogenation, allowing for the introduction of various functional groups. Research has demonstrated its use in multi-component reactions to generate complex molecular scaffolds. rsc.org Furthermore, the methoxy groups themselves can be selectively cleaved to yield phloroglucinol (B13840) derivatives, which are also important synthetic precursors. The derivatization of 1,3,5-trimethoxybenzene into compounds like this compound expands its synthetic utility by incorporating functionalities amenable to further chemical manipulation.

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is warranted by its unique combination of structural features. The molecule contains a highly activated aromatic ring and an adjacent reactive alkene. This juxtaposition of functionalities suggests the potential for intramolecular reactions and the development of novel synthetic methodologies. The 2-methylallyl group can participate in a range of reactions, including oxidation, reduction, and addition reactions, providing a handle for further molecular elaboration. Understanding the interplay between the electron-rich aromatic ring and the appended allyl group is crucial for predicting and controlling its reactivity. The study of this specific compound contributes to the broader understanding of how different functional groups within a molecule influence each other's reactivity and can be harnessed for the construction of complex target molecules.

Overview of Key Structural Motifs and Their Influence on Reactivity

The reactivity of this compound is governed by two primary structural motifs: the 1,3,5-trimethoxybenzene ring and the 2-methylallyl substituent.

1,3,5-Trimethoxybenzene Ring: The three methoxy groups are strong activating groups, donating electron density to the aromatic ring through resonance. This makes the ring highly nucleophilic and susceptible to electrophilic attack at the positions ortho and para to the methoxy groups (positions 2, 4, and 6). The steric bulk of the methoxy groups and the 2-methylallyl group will influence the regioselectivity of these reactions.

2-Methylallyl Group: The double bond in the 2-methylallyl group is a site of high electron density, making it reactive towards electrophiles. It can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation. The presence of the methyl group on the double bond influences the regioselectivity of these additions according to Markovnikov's or anti-Markovnikov's rule, depending on the reaction conditions. The allylic position (the carbon atom adjacent to the double bond) is also a site of potential reactivity, for instance, in radical substitution reactions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,3,5-trimethoxy-2-(2-methyl-2-propenyl)benzene | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₈O₃ | sigmaaldrich.com |

| Molecular Weight | 222.28 g/mol | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| InChI Key | YDWFJGLFQNNMCD-UHFFFAOYSA-N | sigmaaldrich.com |

Properties

IUPAC Name |

1,3,5-trimethoxy-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)6-11-12(15-4)7-10(14-3)8-13(11)16-5/h7-8H,1,6H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWFJGLFQNNMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=C(C=C1OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,5 Trimethoxy 2 2 Methylallyl Benzene and Analogues

Direct Functionalization Approaches of 1,3,5-Trimethoxybenzene (B48636) Core

Direct functionalization of the electron-rich 1,3,5-trimethoxybenzene ring is a primary strategy for introducing the 2-methylallyl moiety. These approaches capitalize on the high nucleophilicity of the aromatic core, which is significantly enhanced by the presence of three electron-donating methoxy (B1213986) groups.

Electrophilic Alkylation Strategies for Allylation

Electrophilic alkylation, a cornerstone of aromatic chemistry, provides a direct pathway for forming the crucial carbon-carbon bond between the benzene (B151609) ring and the methylallyl group.

A potential route for the synthesis involves the palladium(II)-catalyzed decarboxylative allylation of an appropriate benzoic acid precursor, such as 2,4,6-trimethoxybenzoic acid. In this type of reaction, the carboxylic acid group serves as a disposable directing group that is ultimately replaced by the allyl moiety. For electron-rich benzoic acids, Pd(II) catalysts are effective in promoting decarboxylative functionalizations. organic-chemistry.org The general mechanism involves the generation of an aryl-palladium intermediate, which then undergoes reaction with an allylic partner. While specific studies on the decarboxylative allylation of 2,4,6-trimethoxybenzoic acid to yield the target compound are not extensively detailed, the principles established for other electron-rich aromatic acids suggest its feasibility. nih.govrsc.org The reaction would likely proceed under aerobic conditions, with the palladium catalyst facilitating the crucial C-C bond formation following decarboxylation. organic-chemistry.org

A more traditional and widely applicable method is the Friedel-Crafts alkylation, which utilizes the high reactivity of an allylic halide with a strongly activated arene like 1,3,5-trimethoxybenzene. researchgate.netunizar.esedubirdie.com In this approach, a 2-methylallyl halide, such as 3-chloro-2-methyl-1-propene, reacts with 1,3,5-trimethoxybenzene in the presence of a Lewis acid catalyst.

The key steps of the mechanism are:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) interacts with the allylic halide, facilitating the departure of the halide ion and generating a resonance-stabilized 2-methylallyl carbocation.

Electrophilic Attack: The highly nucleophilic 1,3,5-trimethoxybenzene ring attacks the carbocation. The electron-donating methoxy groups stabilize the resulting cationic intermediate (the sigma complex or Wheland intermediate).

Rearomatization: A base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and yielding the final product, 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.

Allyl halides are particularly reactive in such substitution reactions because the intermediate carbocation is stabilized by resonance, making its formation more favorable. quora.comyoutube.com

Site-Selective Electrophilic Aromatic Substitution (EAS) Investigations

The regiochemical outcome of the electrophilic attack on the 1,3,5-trimethoxybenzene core is a critical aspect of the synthesis. The three methoxy substituents are powerful activating groups and are ortho-, para-directing. libretexts.orgyoutube.com In the case of 1,3,5-trimethoxybenzene, the 2, 4, and 6 positions are electronically and sterically equivalent.

Each of these positions is ortho to two methoxy groups and para to one. The strong electron-donating effect of the methoxy groups, primarily through resonance, significantly increases the electron density at these positions, making them highly susceptible to electrophilic attack. youtube.commsu.edu The stability of the cationic sigma complex formed during the substitution is enhanced by resonance structures where the positive charge is delocalized onto the oxygen atoms of the methoxy groups at the ortho and para positions. youtube.com This high degree of activation and clear directing effect ensures that the incoming 2-methylallyl electrophile will selectively substitute at one of the vacant 2, 4, or 6 positions, leading to the desired product without the formation of other isomers. While steric hindrance can sometimes influence the ortho vs. para selectivity in less symmetrical systems, the equivalence of the reactive sites in 1,3,5-trimethoxybenzene simplifies the outcome. pearson.compnas.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Methylallyl Moiety Introduction

Transition metal-catalyzed reactions, particularly those employing palladium, offer a powerful and versatile alternative for constructing the C(sp²)-C(sp³) bond required for this compound.

Boronic Acid-Mediated Cross-Coupling with 2-Methyl-2-propen-1-ol and Derivatives

The Suzuki-Miyaura coupling reaction is a prominent method for forming carbon-carbon bonds. snnu.edu.cnlibretexts.org A plausible pathway to the target compound involves the palladium-catalyzed cross-coupling of an arylboronic acid with an allylic partner. Specifically, research has demonstrated the successful coupling of various arylboronic acids with 2-methyl-2-propen-1-ol, which can serve as both a reactant and the solvent. mdpi.com

To synthesize this compound via this method, one could react 1,3,5-trimethoxybenzene-2-boronic acid with a 2-methylallyl derivative (like the alcohol or a halide) or, conversely, react an activated 1,3,5-trimethoxybenzene derivative (e.g., 2-bromo-1,3,5-trimethoxybenzene) with a 2-methylallylboronic acid or ester.

A study on the coupling of boronic acids with 2-methyl-2-propen-1-ol outlines effective reaction conditions. mdpi.com The process typically requires a palladium catalyst, a suitable ligand, and a base.

| Parameter | Condition |

|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Xantphos |

| Base | Cesium carbonate (Cs₂CO₃) |

| Solvent/Reagent | 2-Methyl-2-propen-1-ol |

| Heating Method | Microwave irradiation or classical heating |

| Temperature | 100–140 °C |

This methodology is noted for its high functional group tolerance. However, potential side reactions such as deboronation (loss of the boronic acid group) or isomerization of the alkene product can occur, particularly with certain substrates or at higher temperatures, which may lower the yield. mdpi.com Careful optimization of the reaction conditions is therefore crucial for achieving a successful synthesis.

Mechanistic Optimization of Catalytic Cycles for Improved Yields

Optimizing the catalytic cycle is paramount for maximizing the yield of the target compound. Several factors can be fine-tuned to enhance the efficiency of the Suzuki-Miyaura coupling.

Ligand Selection: The choice of phosphine ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the palladium(0) catalyst, leading to higher turnover numbers. For the coupling of alkylboronates, ligands like AntPhos have been shown to be effective. digitellinc.com

Base and Solvent System: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center. The selection of an appropriate base, such as potassium trimethylsilanolate (TMSOK), in conjunction with a suitable solvent, can significantly accelerate the reaction. digitellinc.com Anhydrous conditions are often preferred for B-alkyl Suzuki-Miyaura cross-couplings to minimize side reactions. digitellinc.com

| Parameter | Effect on Catalytic Cycle | Example |

| Ligand | Influences oxidative addition and reductive elimination rates. | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) |

| Base | Facilitates transmetalation. | K3PO4, Cs2CO3, organic bases |

| Solvent | Affects solubility, reaction rate, and catalyst stability. | Toluene, Dioxane, THF |

| Temperature | Influences reaction kinetics. | Typically elevated temperatures (80-120 °C) |

Strategies for Minimizing Side Reactions (e.g., Deboronation, Isomerization)

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of a deboronated arene. This side reaction is particularly problematic with electron-rich arylboronic acids. Strategies to mitigate protodeboronation include the use of anhydrous solvents, carefully selected bases, and boronic esters (e.g., pinacol esters) which are more stable than the corresponding boronic acids.

Isomerization: Allylic compounds can undergo isomerization, leading to the formation of undesired regioisomers. The choice of catalyst and reaction conditions can influence the extent of isomerization.

Homocoupling: The coupling of two organoboron or two organohalide molecules can occur, leading to the formation of symmetrical biaryls or dialkenes. This can be minimized by controlling the stoichiometry of the reactants and using appropriate ligands. The presence of fluoride ions under aerobic conditions has been shown to promote the homocoupling of arylboronic acids and esters. nih.gov

| Side Reaction | Description | Mitigation Strategy |

| Protodeboronation | Cleavage of the C-B bond, loss of the organoboron reagent. | Use of anhydrous solvents, appropriate base, stable boronic esters. |

| Isomerization | Rearrangement of the allyl group, leading to regioisomers. | Careful selection of catalyst and ligands. |

| Homocoupling | Dimerization of starting materials. | Precise stoichiometry control, optimized catalyst system. |

Other Metal-Catalyzed C-C Bond Forming Reactions

Besides the Suzuki-Miyaura coupling, other metal-catalyzed reactions can be employed for the synthesis of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.gov The use of organozinc reagents can offer advantages in terms of reactivity and functional group tolerance. For this specific synthesis, it would entail the reaction of 2-halo-1,3,5-trimethoxybenzene with a 2-methylallylzinc halide. Nickel-catalyzed Negishi couplings have been successfully used for the cross-coupling of aryl ethers with organozinc reagents. acs.orgacs.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.net In this context, 2-halo-1,3,5-trimethoxybenzene could be coupled with isobutylene. However, controlling the regioselectivity of the alkene insertion can be a challenge. The reaction typically proceeds in the presence of a base and a palladium catalyst to form a substituted alkene. researchgate.net

Grignard Coupling (Kumada-Corbeil): This involves the coupling of a Grignard reagent with an organohalide, typically catalyzed by a nickel or palladium complex. The high reactivity of Grignard reagents can be advantageous, but their low functional group tolerance can be a limitation. Manganese-catalyzed cross-coupling of aryl halides and Grignard reagents has also been reported. rsc.org

Multi-Step Convergent Synthetic Sequences from Readily Available Precursors

Development of Regioselective ortho-Allylation Protocols

The direct and regioselective introduction of the 2-methylallyl group onto the 1,3,5-trimethoxybenzene ring at the ortho position is a key challenge due to the presence of multiple equivalent positions and the high electron density of the aromatic ring.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring to the ortho position by a strong base, typically an organolithium reagent. researchgate.net The resulting aryllithium species can then be quenched with an appropriate electrophile, such as a 2-methylallyl halide. The methoxy group can act as a directing group, facilitating lithiation at the adjacent ortho position.

Transition Metal-Catalyzed C-H Activation: Direct C-H functionalization is an increasingly important strategy for the formation of C-C bonds. Palladium-catalyzed ortho-alkylation of phenols has been demonstrated, and similar strategies could potentially be adapted for trimethoxybenzene. nih.gov Rhenium-catalyzed ortho-alkylation of phenols with alkenes offers a highly regioselective method for introducing alkyl chains. nih.gov

Asymmetric Synthesis Approaches to Chiral Analogues

The introduction of a chiral center can be achieved through asymmetric synthesis, leading to the formation of enantioenriched products. If the allyl group were to be modified to contain a stereocenter, asymmetric allylation methods would be necessary.

Enantioselective Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the enantioselective formation of C-C bonds. This would involve the reaction of a prochiral nucleophile with an allylic electrophile in the presence of a chiral palladium catalyst. For the synthesis of chiral analogues, a nucleophilic version of 1,3,5-trimethoxybenzene could be reacted with a prochiral allylic substrate. Molybdenum-catalyzed asymmetric allylic alkylation has also emerged as a powerful method for constructing enantioenriched compounds. acs.org

Catalytic Asymmetric C-H Functionalization: The direct enantioselective functionalization of a C-H bond represents a highly atom-economical approach to chiral molecules. While challenging, the development of chiral catalysts for the direct asymmetric allylation of arenes is an active area of research. Enantioselective synthesis of chiral allenes has been achieved through palladium-catalyzed asymmetric cycloaddition reactions. researchgate.net

Green Chemistry Principles in Synthetic Route Design for the Compound

The application of green chemistry principles aims to design chemical processes that are more environmentally benign.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. wikipedia.orgnih.gov Addition and cycloaddition reactions often exhibit high atom economy. nih.gov Cross-coupling reactions like the Suzuki-Miyaura reaction are generally considered to have good atom economy.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener solvents, such as water, ethanol, or bio-based solvents, is highly desirable. inovatus.es Palladium-catalyzed cross-coupling reactions have been successfully performed in aqueous media, often with the aid of surfactants to solubilize the reactants. nih.gov Renewable solvents like limonene and p-cymene have also been explored for palladium-catalyzed carbonylative couplings. acs.org

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. rsc.org The development of highly active catalysts can enable reactions to proceed under milder conditions.

Catalyst Recyclability: The use of heterogeneous catalysts or catalyst systems that can be easily recovered and reused can significantly reduce waste and cost. inovatus.es

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Favoring addition and cross-coupling reactions over substitution and elimination reactions. nih.gov |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or bio-derived solvents. nih.govacs.org |

| Design for Energy Efficiency | Employing highly active catalysts to enable reactions at lower temperatures. rsc.org |

| Catalysis | Using recyclable heterogeneous or homogeneous catalysts. inovatus.es |

Development of Environmentally Benign Reaction Conditions

The development of environmentally benign reaction conditions for the synthesis of this compound centers on two key transformations: the O-methylation of a phloroglucinol (B13840) precursor and the subsequent allylation of the resulting 1,3,5-trimethoxybenzene.

O-Methylation of Phloroglucinol:

Traditionally, the methylation of phenols has been achieved using toxic and hazardous reagents such as dimethyl sulfate and methyl iodide, which generate significant amounts of inorganic salt waste. nih.govelsevierpure.comacs.orgresearchgate.net A greener alternative is the use of dimethyl carbonate (DMC) as both a reagent and a solvent. nih.govresearchgate.netunive.it DMC is a non-toxic, biodegradable compound that offers a safer and more environmentally friendly methylation process. nih.govresearchgate.net

The reaction of phloroglucinol with dimethyl carbonate in the presence of a base catalyst, such as potassium carbonate or cesium carbonate, yields 1,3,5-trimethoxybenzene. nih.govelsevierpure.com This reaction can be performed under solvent-free conditions or in the presence of a green solvent. The primary byproducts of this reaction are methanol and carbon dioxide, which are significantly less harmful than the salt waste produced in traditional methods. nih.gov The methanol can potentially be recycled back into the production of DMC, further enhancing the green credentials of this pathway. unive.it High yields of over 90% have been reported for the O-methylation of phenolic compounds using DMC under optimized conditions. researchgate.netresearchgate.net

Allylation of 1,3,5-Trimethoxybenzene:

The introduction of the 2-methylallyl group onto the 1,3,5-trimethoxybenzene ring can be accomplished via a Friedel-Crafts alkylation reaction. fishersci.com To align with green chemistry principles, the focus is on minimizing the use of hazardous Lewis acid catalysts and volatile organic solvents.

Solvent-free Friedel-Crafts reactions have been developed using solid acid catalysts, which can be easily recovered and reused, thereby reducing waste. researchgate.net While nitrobenzene is a common solvent for Friedel-Crafts reactions, its toxicity makes it undesirable from an environmental standpoint. vedantu.comdoubtnut.comstackexchange.com Alternative, less hazardous solvents or solvent-free conditions are therefore preferred. The use of solid acid catalysts can also lead to higher selectivity of the desired product. researchgate.net

For the allylation step, 2-methylallyl chloride can be used as the alkylating agent. The reaction would ideally be carried out under solvent-free conditions or in a high-boiling, non-toxic solvent to minimize volatile emissions.

Atom Economy and E-Factor Analysis of Synthetic Pathways

To assess the environmental impact of the proposed synthetic route for this compound, a theoretical analysis of the atom economy and E-factor was conducted. The proposed two-step synthesis is as follows:

Step 1: O-Methylation of Phloroglucinol with Dimethyl Carbonate

C₆H₆O₃ + 3(CH₃O)₂CO → C₉H₁₂O₃ + 3CH₃OH + 3CO₂

Step 2: Friedel-Crafts Allylation of 1,3,5-Trimethoxybenzene

C₉H₁₂O₃ + C₄H₇Cl → C₁₃H₁₈O₃ + HCl

Atom Economy:

The atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

Table 1: Atom Economy Calculation for the Synthesis of this compound

| Step | Reaction | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | Atom Economy (%) |

|---|---|---|---|---|

| 1 | O-Methylation | 126.11 + 3 * 90.08 = 396.35 | 168.19 | 42.4% |

| 2 | Allylation | 168.19 + 90.55 = 258.74 | 222.29 | 85.9% |

E-Factor Analysis:

The E-factor is defined as the mass ratio of waste to the desired product. A lower E-factor indicates less waste and a more environmentally friendly process. For this theoretical analysis, we assume a 90% yield for each step and typical solvent usage for similar reactions.

Table 2: Theoretical E-Factor Calculation for the Synthesis of this compound

| Step | Reactants (mass) | Product (mass) | Byproducts (mass) | Solvent Waste (estimated) | Total Waste (mass) | E-Factor |

|---|---|---|---|---|---|---|

| 1 | 396.35 g | 151.37 g (90% yield) | 221.35 g | 500 g | 721.35 g | 4.77 |

| 2 | 258.74 g | 199.06 g (90% yield) | 36.46 g | 500 g | 536.46 g | 2.70 |

Assumptions: Solvent usage is estimated at approximately 2 mL per gram of limiting reactant, with a solvent density of 1 g/mL. Waste from workup and purification is included in the solvent waste estimation. Byproducts in Step 1 are methanol and carbon dioxide. The byproduct in Step 2 is hydrochloric acid.

Mechanistic Investigations of Chemical Transformations Involving 1,3,5 Trimethoxy 2 2 Methylallyl Benzene

Intramolecular Rearrangement Reactions

The proximity of the allyl group to the aromatic ring facilitates a number of pericyclic and related intramolecular rearrangements.

Claisen-Type Rearrangements of Allyl Aryl Ethers

While 1,3,5-trimethoxy-2-(2-methylallyl)benzene is a C-alkylated arene, its synthesis often proceeds from an isomeric O-allyl ether, 1-(2-methylallyloxy)-2,4,6-trimethoxybenzene, which can undergo a Claisen rearrangement. The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgmasterorganicchemistry.com The thermal rearrangement of an allyl aryl ether typically proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state to form an ortho-allyl phenol. libretexts.orglibretexts.org

In the case of the precursor to the title compound, the reaction would proceed as follows:

Reactant : 1-(2-methylallyloxy)-2,4,6-trimethoxybenzene

Reaction : Heating initiates a wikipedia.orgwikipedia.org-sigmatropic rearrangement.

Intermediate : A dienone intermediate is formed.

Product : Tautomerization of the intermediate leads to the aromatic product, this compound.

The highly electron-donating methoxy (B1213986) groups on the aromatic ring are expected to accelerate this rearrangement compared to unsubstituted or deactivated aryl allyl ethers. The reaction is generally irreversible due to the energetic favorability of forming the stable aromatic ring in the final product. uh.edu

Table 1: Representative Conditions for Aromatic Claisen Rearrangement

| Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| N,N-Diethylaniline | 180-220 | 4-8 | 70-90 |

| Diphenyl ether | 200-250 | 2-6 | 65-85 |

| Microwave | 150-200 | 0.25-1 | 80-95 |

Sigmatropic Shifts and Thermal Rearrangements in the 2-Methylallyl System

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The title compound itself, being a 2-substituted allylbenzene, could potentially undergo further thermal rearrangements, though these are less common than the initial Claisen rearrangement. A hypothetical wikipedia.orgorganic-chemistry.org sigmatropic shift, which would involve the migration of the aryl group, is thermally forbidden by the Woodward-Hoffmann rules for a suprafacial process. uh.edu

However, the term sigmatropic shift also broadly encompasses other rearrangements. For instance, under certain conditions, a organic-chemistry.orgwikipedia.org hydrogen shift could occur if a suitable diene system were present, though this is not directly applicable to the ground state of the title compound. libretexts.orgic.ac.uk The primary sigmatropic event of interest remains the wikipedia.orgwikipedia.org Claisen rearrangement that forms the C-C bond between the allyl group and the benzene (B151609) ring. uh.eduwikipedia.org

Exploration of Wittig Rearrangement Analogues

The Wittig rearrangement involves the base-catalyzed rearrangement of an ether to an alcohol. wikipedia.org The two main types are the organic-chemistry.orgchemrxiv.org- and wikipedia.orgchemrxiv.org-Wittig rearrangements. The wikipedia.orgchemrxiv.org-Wittig rearrangement is a concerted, thermally allowed sigmatropic process, while the organic-chemistry.orgchemrxiv.org-rearrangement often proceeds through a stepwise radical mechanism. wikipedia.orgorganic-chemistry.orgnih.gov

For a molecule like 1-(2-methylallyloxy)-2,4,6-trimethoxybenzene, treatment with a strong base (e.g., an alkyllithium) could initiate a wikipedia.orgchemrxiv.org-Wittig rearrangement. This would involve deprotonation at the benzylic position (if one existed) or, more relevantly to allyl ethers, at a carbon adjacent to the ether oxygen and part of the allyl system. Deprotonation of the methylene (B1212753) group of the 2-methylallyl ether would lead to a carbanion. This carbanion could then undergo a wikipedia.orgchemrxiv.org-sigmatropic shift to yield a homoallylic alcohol. wikipedia.orgorganic-chemistry.org This reaction pathway competes with the organic-chemistry.orgchemrxiv.org-Wittig rearrangement, which becomes more favorable at higher temperatures. wikipedia.org

Intermolecular Reaction Pathways

The electron-rich aromatic ring and the reactive alkene moiety of the methylallyl group are prime sites for various intermolecular reactions.

Electrophilic Reactivity of the Aromatic Nucleus

The three methoxy groups are powerful activating groups for electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the positions ortho and para to them. libretexts.orgmsu.edu In 1,3,5-trimethoxybenzene (B48636), all three unsubstituted positions (2, 4, and 6) are equivalent and highly activated. In the title compound, the 2-position is occupied by the methylallyl group. The remaining open positions (4 and 6) are still highly activated by the three methoxy groups.

The 2-(2-methylallyl) group is an alkyl group, which is itself a weak activating group and an ortho-, para-director. Therefore, it will further activate the 4 and 6 positions. Electrophilic attack is strongly favored at these positions. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to proceed readily at the 4- and 6-positions. For example, bromination would likely yield 1-bromo-2,4,6-trimethoxy-3-(2-methylallyl)benzene and/or 1,3-dibromo-2,4,6-trimethoxy-5-(2-methylallyl)benzene depending on the stoichiometry of the bromine used. The high reactivity of the 1,3,5-trimethoxybenzene system means that reactions must often be carried out under mild conditions to avoid polysubstitution. rsc.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 1,3,5-Trimethoxy-2-(2-methylallyl)-4-nitrobenzene |

| Bromination | Br⁺ | 4-Bromo-1,3,5-trimethoxy-2-(2-methylallyl)benzene |

| Acylation | R-C=O⁺ | 1-(4-Acyl-2,6-dimethoxyphenyl)-3-methoxy-2-(2-methylallyl)benzene |

Reactivity of the Methylallyl Alkene Moiety (e.g., cycloadditions, additions)

The alkene of the 2-methylallyl group is expected to undergo the typical reactions of a terminal, disubstituted alkene. The electron-rich aromatic ring, being insulated by a methylene group, should have only a minor electronic influence on the reactivity of the double bond.

Additions: The double bond can readily undergo electrophilic addition reactions. For example, addition of HBr would likely proceed via a Markovnikov-type mechanism to form a tertiary bromide. It can also be hydrogenated to the corresponding isobutyl-substituted benzene, or undergo dihydroxylation with osmium tetroxide.

Cycloadditions: The alkene can participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene is possible, although the substitution on the alkene might require forcing conditions. [3+2] cycloadditions, such as with azides or nitrile oxides, are also feasible pathways to synthesize heterocyclic compounds.

The specific outcomes of these reactions will be governed by the steric and electronic properties of both the alkene and the reacting partner.

Radical Chemistry and Initiated Transformations

The radical chemistry of this compound is primarily centered on the reactivity of its 2-methylallyl substituent. The presence of a double bond creates allylic positions, which are susceptible to radical-initiated reactions due to the lower bond dissociation energy of allylic C-H bonds. youtube.com

In the presence of a radical initiator, such as those generated from N-bromosuccinimide (NBS) with light or heat, a hydrogen atom can be abstracted from one of the allylic positions. youtube.com This abstraction leads to the formation of a resonance-stabilized allylic radical. youtube.com The radical can be delocalized over three carbon atoms, which accounts for its enhanced stability compared to a simple alkyl radical. youtube.com For this compound, two potential allylic radicals can be formed, leading to a mixture of products upon radical trapping.

The propagation phase of a radical halogenation, for example, would involve the reaction of this stabilized radical with a halogen molecule (like Br₂), which is present in low concentrations when using NBS. youtube.com This step regenerates a bromine radical, which can continue the chain reaction. youtube.comyoutube.com The electron-donating nature of the trimethoxy-substituted benzene ring can further influence the stability of the benzylic-allylic radical intermediate. youtube.com

| Initial H-Abstraction Site | Primary Radical Form | Resonance Contributor (Tertiary Radical) | Notes |

|---|---|---|---|

| Methylene (-CH₂-) Group | A secondary radical adjacent to the aromatic ring. | A tertiary radical at the internal position of the allyl group. | Resonance delocalizes the radical, leading to potential for reaction at two different sites. |

| Methyl (-CH₃) Group | A primary radical. | A tertiary radical at the internal position of the allyl group. | This pathway also leads to the same resonance-stabilized tertiary radical intermediate. |

Metal-Catalyzed Reactivity and Organometallic Intermediates

The dual functionality of this compound makes it an interesting substrate for metal-catalyzed reactions. The electron-rich aromatic ring and the versatile allyl group can both participate in catalytic cycles, most notably those involving late transition metals like palladium. nih.govmdpi.com Palladium catalysis, in particular, offers powerful methods for C-H functionalization, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Investigation of Palladium-Mediated Reaction Mechanisms

Palladium-catalyzed reactions involving allylic substrates like this compound often proceed through the formation of a π-allylpalladium intermediate. mdpi.comacs.org This key intermediate is typically generated via the activation of an allylic C-H bond by a Pd(II) species. mdpi.com The general catalytic cycle often involves the oxidation of a Pd(0) precursor to the active Pd(II) catalyst, which then performs the C-H activation.

Two principal mechanistic pathways are generally considered for such transformations:

Pd(II)/Pd(0) Cycle : In this pathway, the Pd(II) catalyst activates an allylic C-H bond to form a π-allylpalladium(II) complex. This complex then undergoes nucleophilic attack, followed by reductive elimination to yield the final product and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst. nih.gov

Pd(II)/Pd(IV) Cycle : An alternative mechanism involves the oxidation of a cyclometalated Pd(II) intermediate to a Pd(IV) species. Subsequent reductive elimination from this Pd(IV) center forms the desired bond and regenerates a Pd(II) catalyst, avoiding the need for an external oxidant to cycle the catalyst from a Pd(0) state. nih.gov

For allylic functionalization, the formation of the π-allylpalladium species is a critical step. Mechanistic studies on related systems have shown this can occur through a concerted metalation-deprotonation process, often facilitated by a basic ligand like acetate. mdpi.comyoutube.com

C-H Activation Studies on the Aromatic and Allylic Substrates

The structure of this compound presents multiple C-H bonds that could potentially be activated by a transition metal catalyst. The selectivity of C-H activation is a central challenge and depends on the catalyst, ligands, and reaction conditions. youtube.com

Allylic C(sp³)–H Bonds : These are generally the most reactive C-H bonds in palladium-catalyzed oxidative functionalizations. The reaction proceeds via the formation of the aforementioned π-allylpalladium complexes, which is an electrophilic process favored at the electron-rich double bond. acs.orgacs.org There are two distinct allylic C(sp³)–H sites in the molecule: the methylene (-CH₂-) group attached to the benzene ring and the terminal methyl (-CH₃) group.

Aromatic C(sp²)–H Bonds : The benzene ring is highly electron-rich due to the three methoxy substituents, making its C-H bonds susceptible to electrophilic attack. Mechanisms like concerted metalation-deprotonation (CMD) are common for the functionalization of such activated arenes with high-oxidation-state late transition metals like Pd(II). youtube.com

Vinylic C(sp²)–H Bonds : While less commonly activated than allylic C(sp³)–H bonds in this context, vinylic C-H activation is also a known process in palladium catalysis, often leading to Heck-type reactions. youtube.com

| C-H Bond Type | Location | Relative Reactivity / Common Mechanistic Pathway |

|---|---|---|

| Allylic C(sp³)-H | -CH₂- (benzylic/allylic) | Highly reactive; activation leads to a π-allylpalladium intermediate. mdpi.comacs.org |

| Allylic C(sp³)-H | -CH₃ | Reactive; activation also leads to a π-allylpalladium intermediate. mdpi.comacs.org |

| Aromatic C(sp²)-H | Positions 4 and 6 on the benzene ring | Activated by electron-donating groups; susceptible to Concerted Metalation-Deprotonation (CMD) or electrophilic cleavage. youtube.com |

| Vinylic C(sp²)-H | =CH₂ | Can undergo Heck-type insertions. youtube.com |

Role of Transition Metal Hydrides and Carbene Ligands in Catalytic Cycles

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have become prominent in transition metal catalysis due to their strong σ-donating properties and steric tunability. nih.govacs.org In palladium-catalyzed reactions, NHCs can stabilize the metal center, facilitate challenging oxidative additions, and promote high catalytic activity and stability. researchgate.netbohrium.com For C-H activation reactions involving substrates like this compound, a Pd-NHC complex could enhance the efficiency of both aromatic and allylic functionalization. nih.gov The strong Pd-NHC bond can prevent catalyst decomposition at high temperatures often required for C-H activation. bohrium.com Synergistic catalysis combining NHCs as organocatalysts and as ligands for palladium has also emerged as a powerful strategy. rsc.org

| NHC Ligand Abbreviation | Full Name | Key Feature |

|---|---|---|

| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Very bulky, provides high stability and activity. nih.gov |

| IMes | 1,3-Bis(mesityl)imidazol-2-ylidene | Bulky, commonly used in cross-coupling reactions. |

| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | Saturated backbone, offers different steric and electronic properties compared to IPr. |

| IAd | 1,3-Di(1-adamantyl)imidazol-2-ylidene | Extremely bulky N-substituents. |

Transition Metal Hydrides: Palladium hydride (Pd-H) species are crucial intermediates in many catalytic cycles. acs.org They are often formed through β-hydride elimination from a palladium-alkyl intermediate or by oxidative addition of a hydrogen source. youtube.com In the context of allylic functionalization, Pd-H species are central to migratory or "chain-walking" reactions. researchgate.netnih.gov A Pd-H catalyst can add across the double bond of the allyl group and, through a series of β-hydride eliminations and re-additions, move the double bond along a carbon chain. This process can be exploited to functionalize a C-H bond that was not originally in an allylic position. researchgate.netnih.gov In other cycles, a Pd-H species formed after a Heck-type insertion can be eliminated with a base to regenerate the active Pd(0) catalyst. youtube.com

Advanced Spectroscopic Characterization Techniques for Elucidating Structure and Reactivity of 1,3,5 Trimethoxy 2 2 Methylallyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For 1,3,5-Trimethoxy-2-(2-methylallyl)benzene , with its distinct aromatic and aliphatic regions, NMR provides a wealth of information regarding the connectivity and spatial arrangement of its atoms.

Application of 2D NMR Techniques for Regiochemistry and Stereochemistry

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial clues to the structure of This compound , two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the substitution pattern on the benzene (B151609) ring and the connectivity within the 2-methylallyl group. nih.govyoutube.comsdsu.eduustc.edu.cncolumbia.eduresearchgate.net

Key 2D NMR techniques include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings (²J, ³J, and sometimes longer-range couplings). For This compound , COSY would show correlations between the methylene (B1212753) protons and the vinyl protons of the 2-methylallyl substituent, as well as any coupling between the aromatic protons. The absence of coupling between the two aromatic protons would confirm their para-disposition to each other. sdsu.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. nih.govsdsu.educolumbia.eduresearchgate.net This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule. For instance, the chemical shifts of the aromatic C-H carbons can be definitively linked to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. nih.govsdsu.educolumbia.eduresearchgate.netrsc.org This technique is particularly powerful for identifying the regiochemistry. For example, correlations from the methylene protons of the 2-methylallyl group to the quaternary aromatic carbons C1, C2, and C3 would unequivocally establish the attachment of the allyl group at the C2 position of the 1,3,5-trimethoxybenzene (B48636) ring.

A hypothetical table of expected 2D NMR correlations for the structural elucidation of This compound is presented below.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

| Aromatic CH | - | Aromatic quaternary carbons, Methoxy (B1213986) carbons |

| Methoxy OCH₃ | - | Aromatic carbons |

| Allylic CH₂ | Vinyl CH₂ | Aromatic C1, C2, C3; Allylic C=C, CH₃ |

| Vinyl CH₂ | Allylic CH₂ | Allylic C=C, CH₃ |

| Allylic CH₃ | - | Allylic C=C, CH₂, Vinyl CH₂ |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The 2-methylallyl substituent in This compound is not static; it can rotate around the C-C bond connecting it to the benzene ring. This rotation can be influenced by steric hindrance from the adjacent methoxy groups. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying such conformational changes that occur on the NMR timescale. beilstein-journals.orgpsu.edu

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rotation is fast, the signals for atoms that interchange between different environments will appear as sharp, averaged peaks. As the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough on the NMR timescale, separate signals for the different conformers may be observed. The temperature at which the separate signals coalesce into a single broad peak is known as the coalescence temperature (Tc), from which the free energy of activation (ΔG‡) for the rotational barrier can be calculated. beilstein-journals.org For This compound , DNMR studies could provide quantitative data on the energy barrier to rotation of the 2-methylallyl group, offering insights into the steric interactions with the ortho-methoxy groups.

Isotopic Labeling Strategies for Mechanistic Elucidation via NMR

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a potent technique for tracing the fate of atoms through a chemical reaction, thereby elucidating the reaction mechanism. libretexts.org In the context of This compound , this approach would be particularly valuable for studying reactions such as the Claisen rearrangement, should a precursor like allyl (2,4,6-trimethoxyphenyl) ether be considered. libretexts.orgacs.orgchemrxiv.orgorganic-chemistry.orgresearchgate.net

For instance, if one were to synthesize an allyl phenyl ether precursor to This compound with a ¹³C label at a specific position in the allyl group, the position of this label in the final product, as determined by ¹³C NMR, would provide definitive evidence for the concerted, pericyclic nature of the Claisen rearrangement. libretexts.org The presence of the label at the terminal vinyl carbon of the newly formed 2-methylallyl group would confirm the rsc.orgrsc.org-sigmatropic shift characteristic of this rearrangement.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound, determining its elemental formula, and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental composition of the molecule. For This compound , which has a nominal molecular weight of 222, HRMS would provide a highly accurate mass measurement. rsc.org

| Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

| C₁₃H₁₈O₃ | 222.1256 | 222.1258 |

This exact mass measurement would allow for the unambiguous confirmation of the molecular formula C₁₃H₁₈O₃, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrsc.orgrsc.org In a GC-MS analysis of This compound , the sample is first vaporized and passed through a long, thin capillary column. Different components of the sample travel through the column at different rates, leading to their separation. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This technique is invaluable for:

Purity Assessment: A pure sample of This compound would ideally show a single peak in the gas chromatogram at a specific retention time. The presence of other peaks would indicate impurities. rsc.org

Mixture Analysis: In the context of a chemical reaction producing This compound , GC-MS can be used to separate and identify the product from any remaining starting materials, byproducts, or intermediates. The mass spectrum of each peak can then be used to identify the corresponding compound. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information, although for definitive structural elucidation, NMR is generally more powerful.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide a unique "vibrational fingerprint" of a molecule by probing its molecular vibrations. These vibrations are specific to the types of bonds present and their geometric arrangement, making these methods ideal for functional group identification and structural elucidation.

For this compound, the vibrational spectrum is dominated by the modes of the substituted benzene ring and the methoxy groups, with additional characteristic bands arising from the 2-methylallyl substituent.

Vibrational Analysis of the 1,3,5-Trimethoxybenzene Core:

The vibrational spectra of 1,3,5-trimethoxybenzene have been a subject of detailed study. icm.edu.plresearchgate.netresearchgate.net In its isolated, gas-phase state, the molecule can possess a high degree of symmetry (D3h), which simplifies its spectral features. researchgate.netresearchgate.net However, in the crystalline state, intermolecular interactions lead to a reduction in symmetry, resulting in a more complex spectrum where certain vibrational modes become active or shift in frequency. researchgate.netresearchgate.net

Key vibrational modes for the 1,3,5-trimethoxybenzene moiety include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl protons of the methoxy groups give rise to strong absorptions in the 2950-2850 cm⁻¹ range.

C-O Stretching: The stretching vibrations of the aryl-ether C-O bonds are prominent and usually observed between 1250 cm⁻¹ and 1000 cm⁻¹.

Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring are found in the 1600-1400 cm⁻¹ region.

Out-of-Plane C-H Bending: These vibrations are sensitive to the substitution pattern of the benzene ring and appear in the fingerprint region below 900 cm⁻¹.

The table below summarizes some of the key experimentally observed and calculated vibrational frequencies for crystalline 1,3,5-trimethoxybenzene.

| Vibrational Mode | Observed IR Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | ~3010 | ~3015 | Stretching vibration of the C-H bonds on the aromatic ring |

| Asymmetric CH₃ Stretch | ~2945 | ~2950 | Asymmetric stretching of the methyl C-H bonds |

| Symmetric CH₃ Stretch | ~2840 | ~2845 | Symmetric stretching of the methyl C-H bonds |

| Aromatic Ring Stretch | ~1600, ~1460 | ~1605, ~1465 | C=C stretching vibrations within the benzene ring |

| C-O-C Asymmetric Stretch | ~1220 | ~1225 | Asymmetric stretching of the C-O-C ether linkage |

| C-O-C Symmetric Stretch | ~1155 | Not prominent | Symmetric stretching of the C-O-C ether linkage |

| Ring Breathing Mode | Not prominent | ~1000 | Symmetric expansion and contraction of the benzene ring |

| Out-of-Plane C-H Bend | ~830 | Not prominent | Bending of the aromatic C-H bonds out of the plane of the ring |

Expected Contributions from the 2-Methylallyl Group:

The introduction of the 2-methylallyl group at the C2 position of the 1,3,5-trimethoxybenzene ring would introduce several new characteristic vibrational modes:

=C-H Stretching: The stretching of the C-H bonds on the terminal double bond of the allyl group is expected to appear as a medium to weak band around 3080 cm⁻¹.

Aliphatic C-H Stretching: The CH₂ and CH₃ groups of the allyl substituent will contribute to the C-H stretching region between 3000 cm⁻¹ and 2850 cm⁻¹.

C=C Stretching: A characteristic band for the carbon-carbon double bond stretch in the allyl group should be observable in the 1650-1640 cm⁻¹ region. This band is often of medium intensity in the IR spectrum and can be strong in the Raman spectrum.

CH₂ and CH₃ Bending: The scissoring and rocking vibrations of the methylene (CH₂) and methyl (CH₃) groups will appear in the 1470-1370 cm⁻¹ range.

=C-H Bending: The out-of-plane bending (wagging) vibrations of the terminal =CH₂ group are typically strong and appear in the 990-910 cm⁻¹ and 915-890 cm⁻¹ regions.

The combination of the well-defined spectral features of the 1,3,5-trimethoxybenzene core with the characteristic bands of the 2-methylallyl group would provide a unique vibrational fingerprint for this compound, allowing for its unambiguous identification and the analysis of its functional groups.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself is currently available in open databases, the crystal structure of the parent compound, 1,3,5-trimethoxybenzene, has been determined. researchgate.netresearchgate.net

Crystal Structure of 1,3,5-Trimethoxybenzene:

The solid-state structure of 1,3,5-trimethoxybenzene reveals important details about its molecular conformation and packing. researchgate.netresearchgate.net Studies have shown that in the crystalline form, the molecule deviates from the idealized D3h symmetry observed in the gas phase. researchgate.netresearchgate.net One of the methoxy groups is typically twisted in the opposite direction to the other two, and there can be a slight deflection from the plane of the benzene ring. researchgate.net This asymmetry is a result of optimizing intermolecular interactions within the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 14.7538 |

| b (Å) | 3.9846 |

| c (Å) | 15.4810 |

| β (°) | 115.503 |

| Volume (ų) | 821.42 |

| Z | 4 |

Data for 1,3,5-trimethoxybenzene.

Hypothetical Solid-State Structure of this compound Derivatives:

The introduction of a bulky 2-methylallyl group at the C2 position would significantly influence the crystal packing of any derivative of this compound. The presence of this substituent would likely lead to:

Increased Steric Hindrance: The 2-methylallyl group would sterically interact with the adjacent methoxy groups at the C1 and C3 positions, potentially forcing them to adopt specific rotational conformations.

Disrupted Crystal Packing: The non-planar and flexible nature of the 2-methylallyl group would likely disrupt the ordered packing observed in the parent 1,3,5-trimethoxybenzene, possibly leading to a less dense crystal structure.

Conformational Polymorphism: The flexibility of the allyl chain could allow for the existence of different stable conformations in the solid state, potentially leading to polymorphism, where the same compound crystallizes in different forms with distinct physical properties.

The X-ray crystallographic analysis of a suitable derivative of this compound would provide invaluable information on its precise bond lengths, bond angles, and torsional angles, offering a definitive picture of its three-dimensional structure and the steric and electronic effects of the substituents on the benzene ring.

Computational Chemistry and Theoretical Studies on 1,3,5 Trimethoxy 2 2 Methylallyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.

Prediction of Reactivity Patterns and Regioselectivity

DFT calculations are instrumental in predicting how this compound will behave in chemical reactions, particularly in electrophilic aromatic substitution. The three methoxy (B1213986) groups are strong activating groups due to resonance effects, donating electron density to the benzene (B151609) ring. libretexts.orglibretexts.org Conversely, the methylallyl group, while weakly activating through induction, can also influence the regioselectivity of incoming electrophiles.

Computational models can predict the most likely sites for electrophilic attack by analyzing various reactivity descriptors derived from the calculated electronic structure. These descriptors include frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions. For instance, the regions of the benzene ring with the highest HOMO density or the most negative electrostatic potential are predicted to be the most nucleophilic and thus most susceptible to electrophilic attack.

In the case of this compound, the methoxy groups at positions 1, 3, and 5 strongly activate the ortho and para positions relative to them. However, since all available ortho and para positions are already substituted, any further substitution would have to occur at a less favorable position. DFT calculations can precisely quantify the activation energies for substitution at each available carbon atom, providing a clear prediction of the regiochemical outcome. rsc.orgrsc.org

Table 1: Illustrative DFT-Calculated Parameters for Predicting Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position on Benzene Ring | Relative Energy of σ-complex (kcal/mol) | Fukui Function (f-) Value | Predicted Reactivity |

|---|---|---|---|

| C4 | +5.2 | 0.18 | Low |

| C6 | +4.8 | 0.21 | Moderate |

This table presents hypothetical data to illustrate how DFT calculations can be used to predict the regioselectivity of electrophilic attack. The σ-complex energy refers to the stability of the intermediate formed during the reaction.

Elucidation of Reaction Mechanisms and Transition State Structures

Beyond predicting where a reaction will occur, DFT can elucidate the entire reaction mechanism, including the structures of transition states. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. The transition state, being the highest point on this path, is of particular interest as its energy determines the reaction rate.

For reactions involving this compound, such as oxidation or addition reactions at the allyl double bond, DFT can be used to model the geometry and energy of the transition state. This allows for a detailed understanding of the factors that control the reaction's feasibility and speed. For example, in a hypothetical epoxidation reaction of the methylallyl group, DFT could be used to compare the activation barriers for attack on either face of the double bond, thus predicting any potential stereoselectivity.

Analysis of Substituent Electronic Effects (Methoxy and Methylallyl Groups)

The electronic properties of this compound are dominated by its substituents. The three methoxy groups are strong π-donors and σ-acceptors, leading to a net electron-donating effect that increases the electron density of the benzene ring. libretexts.orgmsu.edu The methylallyl group is a weaker σ-donor.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While DFT is excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the molecule's conformational flexibility and its interactions with the surrounding environment. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For this compound, the methylallyl group can rotate and flex, leading to a variety of possible conformations. MD simulations can explore this conformational space, identifying the most stable arrangements of the substituent relative to the benzene ring. scielo.brconicet.gov.ar This is particularly important for understanding how the molecule might interact with biological receptors or other molecules.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the molecule's conformation and dynamics. rsc.orgnih.gov The behavior of this compound in a polar solvent like water would be different from its behavior in a non-polar solvent like hexane. MD simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's properties. acs.org

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, often performed using DFT or other high-level ab initio methods, are highly effective in predicting various spectroscopic properties. nih.goviosrjournals.org This is a powerful tool for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, theoretical calculations can predict its ¹H and ¹³C NMR spectra. nih.govrsc.orgresearchgate.net By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its infrared (IR) and Raman spectra. nih.govcombustion-institute.it

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 160.1 | 161.5 | -1.4 |

| C2 | 115.8 | 116.9 | -1.1 |

| C3 | 160.1 | 161.5 | -1.4 |

| C4 | 91.2 | 92.0 | -0.8 |

| C5 | 158.9 | 160.2 | -1.3 |

| C6 | 91.2 | 92.0 | -0.8 |

This table presents hypothetical data to illustrate the accuracy of quantum chemical calculations in predicting NMR spectra. The level of theory used for the calculation would significantly impact the accuracy of the predicted shifts.

Theoretical Studies of Degradation Mechanisms (e.g., Photo-oxidation Pathways)

Understanding how a molecule degrades under environmental conditions, such as exposure to light and oxygen, is crucial for assessing its stability and potential environmental impact. Theoretical studies can provide valuable insights into these degradation pathways.

For this compound, a likely degradation pathway is photo-oxidation, particularly at the allylic position of the methylallyl group. The C-H bonds adjacent to the double bond are relatively weak and susceptible to attack by reactive oxygen species, such as hydroxyl radicals, which are formed in the atmosphere in the presence of sunlight.

Theoretical calculations can model the reaction of this compound with these reactive species. researchgate.net By calculating the activation energies for hydrogen abstraction from different positions on the methylallyl group, the most likely initial step of the degradation process can be identified. nih.gov Subsequent reactions of the resulting radical with oxygen can also be modeled, providing a complete picture of the photo-oxidation pathway.

Reactivity Profiles and Chemical Transformations of the Core Structures

Reactivity of the 1,3,5-Trimethoxybenzene (B48636) Moiety within the Compound

The benzene (B151609) ring in this compound is polysubstituted, featuring three strong electron-donating methoxy (B1213986) groups and one weakly electron-donating alkyl group. This substitution pattern renders the aromatic ring highly activated towards electrophilic attack.

The 1,3,5-trimethoxybenzene system is inherently electron-rich and highly reactive due to the powerful electron-donating resonance effect of the three methoxy groups. chemicalbook.com These groups increase the electron density of the aromatic ring, making it significantly more nucleophilic than benzene itself.

Table 1: Electronic Effects of Substituents on the Benzene Ring

| Substituent Group | Type | Electronic Effect | Activating/Deactivating |

|---|---|---|---|

| -OCH₃ (Methoxy) | Resonance Donor | Strong | Activating |

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. Both methoxy and alkyl groups are classified as ortho-, para-directors. libretexts.orglibretexts.org In 1,3,5-trimethoxy-2-(2-methylallyl)benzene, the substituents work in concert to direct incoming electrophiles to the remaining unsubstituted positions.

The three methoxy groups at positions 1, 3, and 5 strongly direct incoming electrophiles to the ortho and para positions relative to them.

The C1-methoxy group directs to C2 (occupied), C6, and C4.

The C3-methoxy group directs to C2 (occupied), C4, and C6 (relative para).

The C5-methoxy group directs to C4 and C6 (occupied).

The 2-methylallyl group at C2 is also an ortho-, para-director.

The C2-allyl group directs to C1 (occupied), C3 (occupied), and C6 (relative para).

Considering these directing effects, the positions C4 and C6 are highly activated and are the primary sites for electrophilic attack. The directing influences of the multiple activating groups reinforce each other, strongly favoring substitution at these two locations. msu.edu Steric hindrance from the adjacent 2-methylallyl group might slightly favor substitution at the C4 position over the C6 position, but both are electronically favored. youtube.com

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Activating Influences | Predicted Reactivity |

|---|---|---|

| C4 | ortho to -OCH₃ at C3 and C5, para to -OCH₃ at C1 | Highly Favored |

Reactivity of the 2-Methylallyl Side Chain within the Compound

The 2-methylallyl side chain possesses a reactive carbon-carbon double bond and is attached to the aromatic ring at a benzylic position, both of which are sites for various chemical transformations. libretexts.org

The double bond in the 2-methylallyl group is susceptible to a variety of addition reactions common to alkenes. These transformations allow for the selective functionalization of the side chain without altering the aromatic core.

Hydrohalogenation: Addition of hydrogen halides (H-X) across the double bond would follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon (the CH₂ end) and the halide adding to the more substituted tertiary carbon.

Hydration: Acid-catalyzed hydration would also follow Markovnikov's rule, leading to the formation of a tertiary alcohol on the side chain.

Hydroboration-Oxidation: This two-step reaction sequence would result in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.

Halogenation: The addition of halogens like Br₂ or Cl₂ would proceed to form a dihalo-substituted side chain.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide on the side chain.

The 2-methylallyl group can participate in radical reactions. The presence of the double bond makes it a monomer that can potentially undergo free-radical polymerization, where radical initiators trigger the formation of long polymer chains. uliege.benih.govmdpi.com The stability of the propagating radical is a key factor in such processes.

Furthermore, the carbon atom attached to the benzene ring is a benzylic position. Benzylic hydrogens are particularly susceptible to abstraction by radicals because the resulting benzylic radical is stabilized by resonance with the aromatic ring. msu.edulibretexts.org This allows for selective side-chain reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under light or radical initiation. libretexts.org Oxidation of the side chain at the benzylic position can also occur under strong oxidizing conditions, typically leading to a carboxylic acid if a benzylic hydrogen is present. libretexts.orgyoutube.comyoutube.com

Allyl-substituted benzenes can undergo isomerization to form the thermodynamically more stable conjugated propenylbenzene isomers. organic-chemistry.org This transformation involves the migration of the double bond from the β,γ-position to the α,β-position relative to the aromatic ring, creating a system where the double bond is conjugated with the aromatic π-system. This isomerization is typically catalyzed by strong bases (e.g., potassium tert-butoxide) or transition metal catalysts, such as those containing ruthenium or rhodium. organic-chemistry.org

For this compound, this isomerization would convert the 2-methylallyl side chain into a 2-methylpropenyl side chain, specifically forming 1,3,5-Trimethoxy-2-(2-methylprop-1-en-1-yl)benzene.

Table 3: Summary of Potential Reactions

| Moiety | Reaction Type | Description |

|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution | Addition of electrophiles (e.g., nitration, halogenation, acylation) at the C4 and C6 positions. |

| Allyl Side Chain | Olefin Functionalization | Addition reactions across the C=C double bond (e.g., hydration, halogenation). |

| Allyl Side Chain | Radical Polymerization | Formation of polymers initiated by radicals. nih.gov |

| Allyl Side Chain | Benzylic Reaction | Radical substitution or oxidation at the carbon attached to the ring. |

Interplay Between Aromatic Core and Allylic Side Chain Reactivity

The three methoxy groups on the benzene ring are strong activating groups due to their ability to donate electron density to the aromatic system through resonance. This significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. The substitution pattern is directed to the positions ortho and para to the methoxy groups. In this compound, the C4 and C6 positions are ortho to two methoxy groups and para to one, making them particularly activated. The C2 position is already substituted by the allylic group.

Conversely, the allylic side chain possesses a double bond and allylic protons that are susceptible to a variety of reactions, including additions, oxidations, and rearrangements. The electronic nature of the aromatic ring can influence these reactions.

A significant aspect of the interplay between the aromatic core and the allylic side chain is the potential for neighboring group participation. The electron-rich aromatic ring can act as an internal nucleophile, influencing reactions at the allylic position. wikipedia.orgyoutube.com This can lead to enhanced reaction rates and specific stereochemical outcomes. For instance, in reactions involving the formation of a carbocation at the benzylic position of the allyl group, the trimethoxyphenyl ring can stabilize the positive charge through delocalization, forming a phenonium ion intermediate. wikipedia.org

Furthermore, research on related systems has shown that the C(sp³)–C(sp²) bond connecting a 2,4,6-trimethoxyphenyl group and an allylic moiety can exhibit unexpected lability under acidic conditions. researchgate.net This suggests that in this compound, the trimethoxyphenyl group could potentially act as a leaving group in the presence of a Lewis or Brønsted acid, allowing for the substitution of the entire aromatic moiety by other nucleophiles. researchgate.net This lability underscores a unique aspect of the interplay within this molecular structure.

Intramolecular cyclization reactions are also a likely consequence of the close proximity of the reactive allylic chain and the activated aromatic ring. Oxidative cyclization, for example, could lead to the formation of furan (B31954) or other heterocyclic ring systems. nih.govbeilstein-journals.org

The table below summarizes the expected reactivity at both the aromatic core and the allylic side chain, highlighting the influence of the respective neighboring group.

| Reactive Site | Type of Reaction | Influencing Factors from Neighboring Moiety | Potential Products |

|---|---|---|---|

| Aromatic Core (C4, C6 positions) | Electrophilic Aromatic Substitution (e.g., halogenation, nitration, Friedel-Crafts) | The three methoxy groups strongly activate the ring, making these positions highly nucleophilic. The allylic group provides some steric hindrance. | 4- and 6-substituted derivatives of this compound. |

| Allylic Side Chain (C=C double bond) | Electrophilic Addition (e.g., hydrohalogenation, hydration) | The electron-donating aromatic ring can influence the stability of carbocation intermediates. | Products of addition across the double bond. |

| Allylic Side Chain (allylic C-H bonds) | Radical Substitution (e.g., bromination with NBS) | The trimethoxyphenyl group can stabilize the resulting allylic radical. | Allylic halides. |

| Allylic Side Chain | Oxidation | The electron-rich aromatic ring can influence the reaction pathway. | Epoxides, diols, or cleavage products depending on the oxidant. |

| Entire Molecule | Claisen-type Rearrangement (if an oxygen linker is present) | The electron-donating methoxy groups on the aromatic ring can affect the rate and regioselectivity of the rearrangement. | Rearranged isomers with the allyl group migrated. |

| Entire Molecule | Intramolecular Cyclization | The proximity of the reactive allylic chain and the activated aromatic ring can facilitate cyclization under appropriate conditions (e.g., acid catalysis, oxidation). | Fused or spirocyclic heterocyclic compounds. |

| Allylic C-Ar Bond | Acid-catalyzed Cleavage | The high electron density of the trimethoxyphenyl ring makes it a labile leaving group under acidic conditions. researchgate.net | 1,3,5-Trimethoxybenzene and allylated nucleophiles. |

Advanced Applications in Organic Synthesis and Materials Chemistry

1,3,5-Trimethoxy-2-(2-methylallyl)benzene as a Versatile Synthetic Building Block

This compound serves as a foundational element for creating more intricate chemical structures, leveraging the distinct reactivity of its functional groups.

This compound is a key starting material for the multi-step synthesis of complex organic molecules. Its parent compound, 1,3,5-trimethoxybenzene (B48636), is a known important intermediate in the production of pharmaceuticals and agrochemicals. google.com The chemical structure of this compound offers multiple sites for chemical modification. The alkene functionality of the 2-methylallyl group can undergo a variety of reactions, including oxidation, reduction, and addition, while the electron-rich aromatic ring is primed for electrophilic substitution or metal-catalyzed cross-coupling reactions. Furthermore, the methoxy (B1213986) groups can be cleaved to produce phenols, opening pathways for further functionalization. This versatility makes it an important intermediate for synthesizing complex medicinal compounds where specific structural features are required. sarchemlabs.com

The application of this compound extends to the development of functional materials. Aromatic compounds like 1,3,5-trimethoxybenzene are utilized in the formulation of specialized polymers and resins due to their structural characteristics. sarchemlabs.com The addition of the methylallyl group to this core provides a reactive handle for polymerization or for grafting the molecule onto surfaces, thereby creating materials with tailored properties. The rigid trimethoxyphenyl unit can confer desirable thermal and optical properties to a material, while the reactive alkene allows for its incorporation into larger macromolecular structures for use in advanced coatings or organic electronics.

Development of Ligands for Catalysis Based on the Compound's Skeleton